Enhanced Lipophilicity over Non-Fluorinated Analogs
The target compound exhibits substantially higher lipophilicity compared to its non-fluorinated tert-butyl analog. The calculated logP (octanol-water partition coefficient) for 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde is approximately 3.2-3.5, whereas 4-tert-butylbenzaldehyde has a reported logP of 2.80 and 4-isopropylbenzaldehyde has a logP of 2.62 [1][2]. This difference of 0.4-0.7 log units translates to a 2.5- to 5-fold increase in lipophilicity, which is critical for enhancing membrane permeability in cellular assays and improving CNS penetration [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 3.2 - 3.5 |
| Comparator Or Baseline | 4-tert-Butylbenzaldehyde LogP: 2.80; 4-Isopropylbenzaldehyde LogP: 2.62 |
| Quantified Difference | ΔLogP = +0.4 to +0.9; 2.5x to 8x increased lipophilicity |
| Conditions | Predicted LogP values from computational models (ACD/Labs, ChemAxon) as reported in compound databases. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes, making the target compound more suitable for intracellular targets or CNS-related research compared to its less lipophilic analogs.
- [1] Kepuchina.cn. 4-tert-Butylbenzaldehyde LogP: 2.79660. Accessed 2024. View Source
- [2] Ambinter. 4-Isopropylbenzaldehyde LogP: 2.6225. Accessed 2024. View Source
- [3] Cormanich, R. A. et al. (2023). Highlighting Novel Research: Unveiling the (β,β′,β″-trifluoro)-tert-butyl (TFTB) Group. View Source
